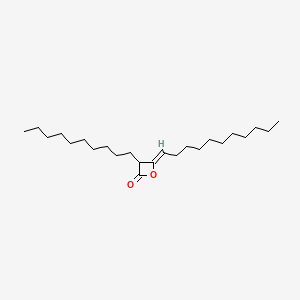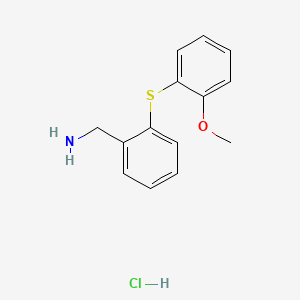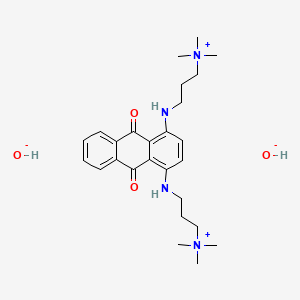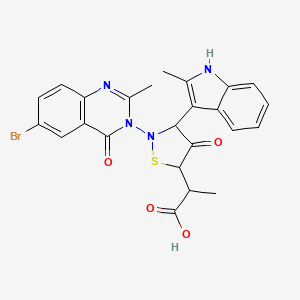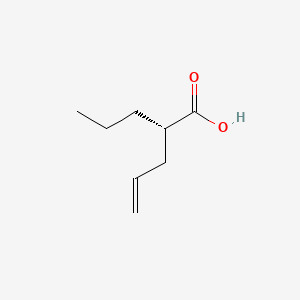
4-Pentanoic acid, 2-propyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentanoic acid, 2-propyl-, (S)-, also known as (S)-2-propylpentanoic acid, is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of valeric acid and is known for its applications in various fields, including medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentanoic acid, 2-propyl-, (S)- can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the action of a catalyst to form 4-pentenoic ester. This intermediate is then hydrolyzed, acidified, and purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 4-Pentanoic acid, 2-propyl-, (S)- often involves the oxo process. This process uses 1-butene and syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is subsequently oxidized to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentanoic acid, 2-propyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Pentanoic acid, 2-propyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its role in metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pentanoic acid, 2-propyl-, (S)- involves its interaction with molecular targets in the body. It is known to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This results in enhanced inhibitory neurotransmission, which helps in controlling seizures and stabilizing mood .
Comparación Con Compuestos Similares
4-Pentanoic acid, 2-propyl-, (S)- can be compared with other similar compounds such as:
Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties but different biological activities.
Isovaleric acid: An isomer of valeric acid with a branched structure, used in different industrial applications.
2-Propyl-4-pentenoic acid: A related compound with a double bond in the carbon chain, used in specialized chemical reactions.
The uniqueness of 4-Pentanoic acid, 2-propyl-, (S)- lies in its chiral nature and its specific applications in medicine as an anticonvulsant and mood stabilizer.
Propiedades
Número CAS |
117039-65-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(2S)-2-propylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
Clave InChI |
UMYDNZXEHYSVFY-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@@H](CC=C)C(=O)O |
SMILES canónico |
CCCC(CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


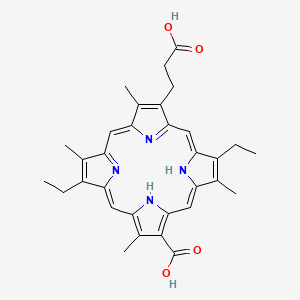
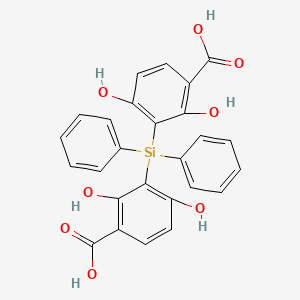
![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)

![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
